(2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone, also known as EMD-386088, is a selective dopamine D1 receptor agonist. It has been the subject of scientific research due to its potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction.
Mécanisme D'action
(2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone selectively activates dopamine D1 receptors, which are involved in the regulation of motor function, reward, and motivation. By selectively activating these receptors, (2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone may provide therapeutic benefits without the side effects associated with non-selective dopamine agonists.
Biochemical and Physiological Effects:
(2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone has been shown to increase dopamine release in the striatum, a brain region involved in motor function and reward processing. It has also been shown to increase the activity of the cAMP signaling pathway, which is involved in the regulation of neuronal activity and synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone is its selectivity for dopamine D1 receptors, which allows for more precise targeting of this receptor subtype. However, one limitation is its relatively short half-life, which may require frequent dosing in preclinical studies.
Orientations Futures
Future research on (2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone could focus on its potential therapeutic applications in the treatment of other neurological disorders, such as schizophrenia and depression. Additionally, further studies could investigate the optimal dosing and administration schedule for this compound in preclinical models. Finally, the development of more stable analogs of (2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone could improve its pharmacokinetic properties and increase its potential as a therapeutic agent.
Méthodes De Synthèse
(2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone can be synthesized through a multi-step process involving the reaction of 4-(ethylamino)benzaldehyde with 2,6-dimethylmorpholine, followed by the addition of an appropriate ketone to form the final product.
Applications De Recherche Scientifique
(2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. In preclinical studies, it has been shown to improve motor function in animal models of Parkinson's disease and reduce drug-seeking behavior in models of drug addiction.
Propriétés
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-4-16-14-7-5-13(6-8-14)15(18)17-9-11(2)19-12(3)10-17/h5-8,11-12,16H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEUJPKZYDDYBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)C(=O)N2CC(OC(C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.